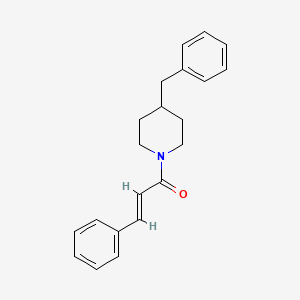![molecular formula C17H16N4O2S B5181133 N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5181133.png)
N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as MPTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its various therapeutic properties. MPTA belongs to the class of thiosemicarbazone derivatives, which have been found to exhibit potent biological activities such as antitumor, antiviral, and antibacterial effects. In
作用機序
The mechanism of action of N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in cancer cells. This compound has also been found to inhibit the activity of various enzymes and signaling pathways involved in cancer progression, such as matrix metalloproteinases (MMPs) and nuclear factor-kappa B (NF-κB).
In vivo studies have demonstrated that this compound exhibits antitumor activity in animal models of cancer. This compound has been found to reduce tumor growth and metastasis in mouse models of breast and lung cancer. This compound has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.
実験室実験の利点と制限
N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. This compound has also been found to exhibit potent biological activity at low concentrations, making it a promising candidate for further study. However, this compound has some limitations, including its poor solubility in water and some organic solvents, which can make it difficult to work with in certain experimental settings. This compound also requires further study to determine its pharmacokinetics and toxicity in vivo.
将来の方向性
There are several future directions for the study of N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the mechanisms of action of this compound and its derivatives, which could lead to the identification of new targets for cancer therapy. Additionally, the potential use of this compound as a therapeutic agent for viral and bacterial infections warrants further study. Finally, the evaluation of this compound in clinical trials is necessary to determine its safety and efficacy in humans.
合成法
N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide can be synthesized through a simple and efficient method using 3-methoxybenzaldehyde, thiosemicarbazide, and 4-phenyl-4H-1,2,4-triazole-3-thiol as starting materials. The reaction involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding Schiff base, which is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a catalyst to yield this compound. The purity and yield of this compound can be improved by recrystallization and chromatographic techniques.
科学的研究の応用
N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major research areas is cancer treatment, where this compound has shown promising results as an antitumor agent. In vitro studies have demonstrated that this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by targeting the DNA synthesis and repair pathways.
In addition to its anticancer activity, this compound has also shown antiviral and antibacterial effects. This compound has been found to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by targeting the viral protease enzyme. This compound has also exhibited antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-15-9-5-6-13(10-15)19-16(22)11-24-17-20-18-12-21(17)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEOCSCQMCROHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)
![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)
![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)

![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5181092.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181125.png)

![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5181150.png)
